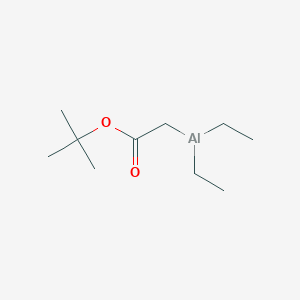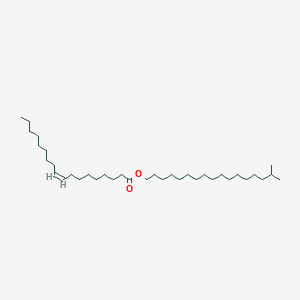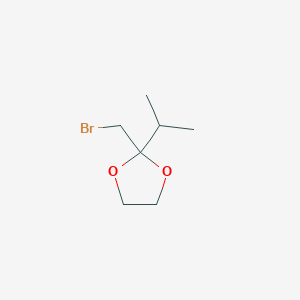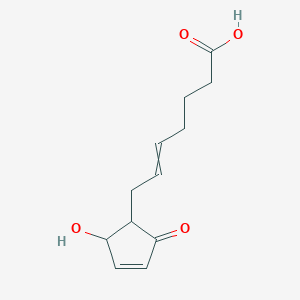![molecular formula C13H11ClO3 B14609979 (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 60210-89-1](/img/structure/B14609979.png)
(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid: is an organic compound characterized by the presence of a chloronaphthalene moiety attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the reaction of 1-chloronaphthalene with a suitable propanoic acid derivative. One common method is the esterification of 1-chloronaphthalene with (S)-2-hydroxypropanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the chloronaphthalene moiety can yield the corresponding naphthyl alcohol.
Substitution: The chlorine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl alcohol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is used as a building block for the synthesis of more complex organic molecules
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features make it a suitable candidate for probing the active sites of enzymes.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its derivatives could serve as lead compounds for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of advanced polymers and other functional materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloronaphthalene moiety can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the propanoic acid group can form hydrogen bonds with key amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-[(1-Bromonaphthalen-2-yl)oxy]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-[(1-Fluoronaphthalen-2-yl)oxy]propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
(2S)-2-[(1-Iodonaphthalen-2-yl)oxy]propanoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of (2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid lies in its specific combination of the chloronaphthalene moiety and the (S)-2-hydroxypropanoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60210-89-1 |
|---|---|
Molekularformel |
C13H11ClO3 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
(2S)-2-(1-chloronaphthalen-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
AIVINHFSMZQJFB-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)




![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)



